5-Bromospiro[chroman-2,4'-piperidin]-4-one is a chemical compound classified under the category of spiro compounds, which are characterized by having two or more rings that share a single atom. Specifically, this compound features a chroman ring fused to a piperidine ring, with a bromine substituent at the 5-position. It is recognized for its potential applications in medicinal chemistry and pharmacology due to its interaction with biological systems.
The compound is documented under the Chemical Abstracts Service with the CAS number 690632-08-7. It is available from various chemical suppliers and has been the subject of research for its pharmacological properties.
5-Bromospiro[chroman-2,4'-piperidin]-4-one belongs to the class of organic compounds known as heterocycles, specifically spiro compounds. It has been studied for its potential as a pharmaceutical agent, particularly in relation to voltage-gated sodium channels.
The synthesis of 5-Bromospiro[chroman-2,4'-piperidin]-4-one can be achieved through several methods, often involving multi-step organic reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilicity and facilitate cyclization reactions.
The molecular formula of 5-Bromospiro[chroman-2,4'-piperidin]-4-one is , with a molecular weight of approximately 296.16 g/mol.
5-Bromospiro[chroman-2,4'-piperidin]-4-one can undergo several types of chemical reactions:
Reactions involving this compound may require specific catalysts or reagents to promote desired transformations while minimizing side reactions. For example, using lithium aluminum hydride for reduction may yield high selectivity towards alcohol formation.
The pharmacological action of 5-Bromospiro[chroman-2,4'-piperidin]-4-one is primarily linked to its interaction with voltage-gated sodium channels (VGSC), particularly Nav1.7. This channel plays a critical role in pain signaling pathways.
Research indicates that inhibition of Nav1.7 can lead to analgesic effects, making this compound a candidate for pain management therapies. Studies have shown that compounds targeting VGSCs can modulate neuronal excitability and pain perception.
Relevant data regarding boiling points or melting points may not be extensively documented but should be evaluated during practical applications.
5-Bromospiro[chroman-2,4'-piperidin]-4-one has notable applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: